molecular formula C9H9N3O2 B3094821 Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1260860-81-8

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B3094821
CAS No.: 1260860-81-8
M. Wt: 191.19 g/mol
InChI Key: DHROKWPRLUGWDL-UHFFFAOYSA-N
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Description

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused pyrrole-pyrimidine core with an ethyl ester group at position 5. This structure serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and anticancer agents due to its ability to mimic purine bases. These analogs often vary in substituents at positions 4 and 7, which modulate electronic and steric properties critical for drug design .

Properties

IUPAC Name

ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-6-4-10-5-11-8(6)12-7/h3-5H,2H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHROKWPRLUGWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CN=CN=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857657
Record name Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260860-81-8
Record name Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the cyclization of pyrimidine derivatives with appropriate substituents. For instance, the reaction of 5-bromo-2,4-dichloropyrimidine with ethyl acetoacetate in the presence of a base can yield the desired compound through a series of intermediate steps .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial to achieving efficient production. Green chemistry approaches, such as the use of eco-friendly solvents and reagents, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit diverse biological activities .

Scientific Research Applications

While the specific compound "Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate" is mentioned in a product listing , its applications are not detailed in the provided search results. However, the broader class of pyrrolo[2,3-d]pyrimidine derivatives has a range of applications, particularly in medicinal chemistry, as kinase inhibitors, and in the synthesis of other compounds.

General Applications of Pyrrolo[2,3-d]pyrimidine Derivatives

  • Kinase Inhibition: Pyrrolo[2,3-d]pyrimidine derivatives are explored for their ability to inhibit kinases, which are enzymes involved in various cellular processes. Inappropriate kinase activity has been implicated in diseases such as cancer, autoimmune diseases, and inflammatory diseases .
  • RET Inhibition: Some pyrrolo[2,3-d]pyrimidine derivatives are investigated for their inhibitory effect on RET (rearranged during transfection) kinase, including wild-type and drug-resistant mutants. These inhibitors can also inhibit the growth of CCDC6-RET gene rearrangement-driven non-small cell lung cancer (NSCLC) cell lines .
  • JAK Inhibition: Certain pyrrolo[2,3-d]pyrimidine compounds act as Janus Kinase (JAK) inhibitors, particularly against JAK-1, JAK-2, and JAK-3. This makes them potentially useful as therapeutic agents for conditions like cancer, asthma, atopic dermatitis, autoimmune disorders, and chronic respiratory diseases .
  • Synthesis of other compounds: Pyrrolo[2,3-d]pyrimidine derivatives can be used as a precursor for the synthesis of other compounds .

Specific Examples and Research Directions

  • RET Inhibitors: Researchers have explored pyrrolo[2,3-d]pyrimidines as a "warhead" for RET inhibition, creating compounds that inhibit both wild-type and mutant RET kinases .
  • Anticancer Activity: Pyrrolo[2,3-d]pyrimidine derivatives containing a 1,8-naphthyridine-4-one fragment have been synthesized and tested for biological activity against cancer cell lines. Some compounds have shown moderate to excellent activity against cancer cell lines such as A549, Hela, and MCF-7, with low activity against normal human cells .
  • Inhibitors of Protein Kinase B: 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides and 4-(4-Aminopiperidin-1-yl)-7 H -pyrrolo[2,3-d]pyrimidines have been identified as selective inhibitors of Protein Kinase B .

Synthesis Methods

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves various chemical reactions, including :

  • Nucleophilic Substitution: Reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with compounds like ethyl 2-(4-aminophenyl)acetate to form intermediates .
  • Hydrolysis: Converting ester groups to carboxylic acid derivatives .
  • Coupling Reactions: Using agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple carboxylic acids with substituted anilines . Suzuki Miyaura coupling reaction can also be used .
  • Reaction with Halogen Substituted Aldehydes : Hydrazide is reacted with various halogen substituted aldehydes to obtain Pyrrolo[2,3-d]pyrimidine-halogenatedbenzylidene-benzohydrazide derivatives .

Properties

  • Ethyl 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate is a white solid .

Mechanism of Action

The mechanism of action of ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with molecular targets such as kinases. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to modulate signaling pathways makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups (e.g., Cl, PhSO₂) : These substituents improve stability and electrophilicity, facilitating nucleophilic substitution reactions. For example, the phenylsulfonyl group in CAS 1987286-78-1 enhances resistance to hydrolysis, making it suitable for industrial-scale synthesis .
  • Halogen Substituents (e.g., I, Br) : Iodo or bromo groups (as in CAS 479633-70-0) enable Suzuki-Miyaura cross-coupling, expanding utility in creating biaryl structures .
  • Polar Groups (e.g., OH) : Hydroxy or carboxylic acid derivatives (e.g., CAS 1269117-94-3) improve water solubility but may reduce membrane permeability .

Biological Activity

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolo ring fused to a pyrimidine ring structure. Its molecular formula is C9H9N3O3C_9H_9N_3O_3, with a molecular weight of approximately 207.186 g/mol. The compound contains a carboxylate group, contributing to its chemical reactivity and biological activity.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine, including this compound, exhibit significant anticancer properties. Several studies have reported on their efficacy against various cancer cell lines:

  • Inhibition of Kinases : Pyrrolo[2,3-d]pyrimidine derivatives have been identified as inhibitors of various kinases involved in cancer progression. For instance, studies have shown that these compounds can effectively inhibit RET kinases associated with non-small cell lung cancer (NSCLC) .
  • Mechanism of Action : The mechanism involves the selective inhibition of kinase activity, leading to reduced cell proliferation and increased apoptosis in tumor cells. For example, one study reported an IC50 value of 1.7 nM for a closely related compound against KB human tumors .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity. Its derivatives have been tested against various bacterial strains and have shown promising results in inhibiting growth:

  • Antibacterial Activity : Some derivatives were effective against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes key findings from SAR studies:

Modification Effect on Activity Reference
Substitution at N-7Enhanced kinase inhibition
Hydroxyl group additionIncreased solubility and bioavailability
Alkyl chain variationsAltered cytotoxicity profiles

Case Studies

  • Tumor Regression Studies : A study involving the administration of pyrrolo[2,3-d]pyrimidine derivatives in animal models showed significant tumor regression, supporting their potential as anticancer agents .
  • In Vitro Cytotoxicity : Compounds derived from this compound were tested on HepG2 liver cancer cells. Results indicated that these compounds induced apoptosis through upregulation of pro-apoptotic proteins such as Bax and caspase-3 .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, and how can purity be optimized?

  • Answer : The synthesis typically involves cyclization of intermediates under reflux conditions. For example, a substituted pyrrolo-pyrimidine derivative can be prepared via a two-step process: (i) coupling ethyl 2-cyanoacetate with a brominated alkoxy precursor, followed by (ii) cyclization using formamidine or a similar agent. Purity is ensured through recrystallization from solvents like acetonitrile or ethyl acetate, as demonstrated in multi-step syntheses of analogous compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Answer : Key techniques include:

  • 1H NMR to confirm substituent positions and hydrogen environments (e.g., aromatic protons at δ 6.70–7.34 ppm) .
  • ESIMS for molecular ion validation (e.g., [M+1] peaks at m/z 328.2) .
  • X-ray crystallography to resolve ambiguities in ring puckering or stereochemistry, as seen in fused pyrimidine systems .
  • Contradictions are addressed by cross-referencing data with computational models (e.g., DFT) or alternative methods like LCMS/HPLC .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives targeting kinase inhibition?

  • Answer : Modifications at the 4-position (e.g., chloro or substituted amino groups) enhance JAK1 and tyrosine kinase inhibitory activity. For instance, substituting with m-bromoanilino groups improves binding affinity, as shown in antiangiogenic studies . Computational docking (e.g., using AutoDock) can predict interactions with kinase ATP-binding pockets, while in vitro kinase assays validate inhibition (IC50 values) .

Q. What experimental strategies address low yields or side products in multi-step syntheses of pyrrolo-pyrimidine derivatives?

  • Answer : Key strategies include:

  • Solvent optimization : Replacing acetic acid with DMF or THF to reduce side reactions in cyclization steps .
  • Catalyst screening : Using NaOAc or DBU to improve reaction efficiency .
  • Intermediate monitoring : TLC or in-situ FTIR to track reaction progress and isolate unstable intermediates .

Q. How can computational tools predict reactivity and optimize synthetic routes for novel derivatives?

  • Answer : Tools like Reaxys and Pistachio databases enable retrosynthetic analysis by identifying viable precursors (e.g., ethyl 2-cyanoacetate) and reaction templates. Machine learning models (e.g., Template Relevance Scoring) prioritize high-plausibility routes, while DFT calculations predict regioselectivity in electrophilic substitutions .

Q. What methodologies are used to evaluate the biological activity of pyrrolo-pyrimidine derivatives in disease models?

  • Answer : Standard protocols include:

  • Kinase inhibition assays : Measuring IC50 against JAK1 or VEGFR2 using ATP-Glo kits .
  • Antiangiogenic studies : Chick chorioallantoic membrane (CAM) assays to quantify blood vessel formation inhibition .
  • In vivo pharmacokinetics : Radiolabeled compounds tracked via LC-MS/MS in rodent models to assess bioavailability .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies in reported melting points or spectral data across studies?

  • Answer : Cross-validate data using:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • DSC/TGA for precise melting point determination, accounting for polymorphic variations .
  • Comparative NMR studies in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to identify solvent-induced shifts .

Safety and Handling

Q. What safety protocols are critical when handling reactive intermediates in pyrrolo-pyrimidine synthesis?

  • Answer : Key precautions include:

  • Ventilation : Use fume hoods for steps involving chlorination (e.g., POCl3) or epoxide intermediates .
  • PPE : Nitrile gloves and goggles to prevent skin/eye contact with corrosive agents (e.g., acetic anhydride) .
  • Waste disposal : Neutralize acidic byproducts before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

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